1,1-Diacetylcyclopropane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

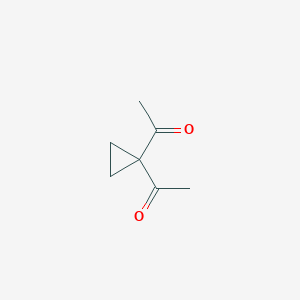

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-acetylcyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(8)7(3-4-7)6(2)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLELEQGKTUGEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297501 | |

| Record name | 1,1-DIACETYLCYCLOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-70-5 | |

| Record name | 695-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-DIACETYLCYCLOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Small Ring Carbocycle Chemistry

1,1-Diacetylcyclopropane holds a notable position in the chemistry of small-ring carbocycles due to its function as a highly versatile synthetic building block. smolecule.comresearchgate.net Its utility is particularly pronounced in the construction of more complex molecular architectures, including various heterocyclic compounds, which are pivotal in medicinal chemistry. smolecule.com The compound is a prime example of a donor-acceptor (DA) cyclopropane (B1198618). smolecule.com In this classification, the cyclopropane ring acts as the donor component, while the two electron-withdrawing acetyl groups serve as the acceptors. This electronic arrangement is fundamental to its reactivity, making it a valuable intermediate for forging new carbon-carbon and carbon-heteroatom bonds. smolecule.comresearchgate.net

The significance of this compound is further highlighted by its application in the total synthesis of natural products. For instance, it has been utilized as a key C7 unit in the synthesis of hypacrone, a novel seco-illudoid sesquiterpene. smolecule.com This synthetic strategy, involving the condensation of this compound with a C8 cyclopentenone unit, successfully confirmed the unique molecular structure of the natural product. smolecule.com Its ability to participate in diverse transformations allows for the creation of intricate molecular frameworks that would be challenging to assemble through other synthetic routes. smolecule.comlookchem.com

Overview of Unique Reactivity Driven by Ring Strain

The chemical behavior of 1,1-diacetylcyclopropane is largely dictated by the inherent ring strain of the cyclopropane (B1198618) core. Cyclopropane possesses a significant amount of strain energy (approximately 110–115 kJ mol⁻¹) due to its C-C bond angles being compressed to 60° from the ideal sp³ tetrahedral angle of 109.5°. mdpi.comdu.ac.in This high degree of strain makes the C-C bonds weaker and more susceptible to cleavage, leading to a reactivity pattern that often resembles that of alkenes rather than alkanes. du.ac.in

This inherent reactivity is profoundly amplified by the presence of the two geminal acetyl groups. These electron-withdrawing groups create a "push-pull" electronic effect with the cyclopropane ring, further polarizing and weakening the distal C-C bond. smolecule.commdpi.com This synergistic effect facilitates a variety of ring-opening reactions under mild conditions, as the acetyl groups can stabilize the transition states and intermediates formed during the reaction. smolecule.comresearchgate.net

The unique reactivity of this compound is demonstrated in several key transformations:

Ring-Opening Reactions: The molecule readily reacts with nucleophiles, such as hydrazine (B178648) and hydroxylamine (B1172632) derivatives, leading to the cleavage of the cyclopropane ring and the formation of functionalized acyclic products. smolecule.com Under Lewis acid catalysis, it can undergo regioselective cleavage and react with carbon nucleophiles to yield 1,3-difunctionalized compounds. smolecule.com

Cycloadditions: It can participate in formal [3+2] and [4+1] cycloaddition reactions. smolecule.com For example, base-activated annulations with sulfur ylides can produce dihydrobenzofurans. smolecule.com

Rearrangements: In the vapor phase over a palladium catalyst, this compound can rearrange to form products like 2-methyl-3-acetylfuran and 3-ethylpentane-2,4-dione. smolecule.com

The table below summarizes selected reactions that highlight the reactivity of this compound.

| Reaction Type | Reagents/Conditions | Products | Reference |

| Catalytic Rearrangement | 5% Pd/C catalyst modified by DMSO, vapor phase | 2-Methyl-3-acetylfuran and 3-Ethylpentane-2,4-dione | smolecule.com |

| Ring-Opening with Nucleophiles | Hydrazine or hydroxylamine derivatives | Various functionalized ring-opened products | smolecule.com |

| Lewis Acid-Catalyzed Ring Opening | Carbon nucleophiles (e.g., enolates) | 1,3-Difunctionalized products | smolecule.com |

| Base-Activated Annulation | Sulfur ylides | Dihydrobenzofurans | smolecule.com |

Historical Context of Synthesis and Early Investigations

Cyclopropanation Approaches

Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is the most direct approach to synthesizing these target molecules. Various strategies have been developed, leveraging transition metals, deoxygenative processes, and photochemical methods to achieve the desired three-membered ring structure.

The transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene is a powerful and widely employed method for forming cyclopropane rings. wikipedia.orgresearchgate.net In this process, a metal catalyst, commonly based on rhodium or copper, reacts with a diazo compound to generate a transient metal carbene species. wikipedia.org This electrophilic carbene is then transferred to an alkene, forming the cyclopropane ring in a concerted fashion, which generally preserves the stereochemistry of the alkene. wikipedia.org

While direct cyclopropanation of an alkene with a diazo equivalent of acetylacetone is a plausible route, much of the documented research focuses on the synthesis and subsequent reactions of diazo derivatives of this compound itself. For instance, the Rh(II)-catalyzed reaction of 1-acetyl-1-(diazoacetyl)cyclopropane has been studied extensively. researchgate.net In this case, the diazo group is already attached to the pre-formed cyclopropane ring. The reaction with various dipolarophiles proceeds through the formation of a rhodium carbenoid, which then undergoes an intramolecular cyclization to form a cyclic carbonyl ylide, leading to various dipolar cycloadducts. researchgate.net This highlights the utility of transition-metal catalysis in functionalizing cyclopropane rings, even if the initial ring formation may rely on other methods.

Table 1: Overview of Metal-Catalyzed Reactions Involving Diazo-Cyclopropane Derivatives Data sourced from multiple studies on related reactions.

| Catalyst Type | Diazo Substrate | Reactant | Product Type | Reference |

| Rh(II) complexes | 1-acetyl-1-(diazoacetyl)cyclopropane | Dipolarophiles | Dipolar Cycloadducts | researchgate.net |

| Rhodium carboxylates | General Diazocarbonyls | Alkenes | Cyclopropanes | wikipedia.org |

Deoxygenative methods offer an alternative pathway to generate the carbene equivalents necessary for cyclopropanation, starting from readily available carbonyl compounds. Molybdenum-based catalyst systems have been shown to facilitate the deoxygenative cyclization of carbonyl compounds, effectively creating carbene intermediates that can lead to cyclopropane formation. researchgate.net This approach avoids the often hazardous and unstable nature of diazo compounds. The mechanism involves the catalyst abstracting the oxygen atom from a carbonyl group, generating a carbene species that can then react with an alkene to form the cyclopropane ring.

In recent years, visible-light photoredox catalysis has emerged as a mild and powerful tool in organic synthesis. This approach has been applied to the synthesis of cyclopropanes, offering a metal-free alternative under mild reaction conditions. researchgate.net One documented mechanism involves the formation of a ternary electron-donor-acceptor (EDA) complex which, upon activation by visible light, can generate the necessary intermediates for cyclopropanation. researchgate.net

Another relevant strategy is the visible-light-mediated photoreductive opening of a cyclopropane ring, which proceeds via a radical enolate intermediate. acs.org While this is a ring-opening reaction, the principles demonstrate that visible light can be used to activate cyclopropane systems. The reverse process, a light-induced cyclization, is mechanistically plausible and represents an area of ongoing research for the synthesis of compounds like this compound. For example, the irradiation of certain vinylcyclopropane (B126155) bromides with visible light in the presence of a suitable photocatalyst can initiate a cascade cyclization. pitt.edu

Multi-Component and Domino Cyclization Strategies

Beyond direct cyclopropanation, this compound is a key reactant in multi-component and domino reactions that build complex molecular architectures from simple precursors in a single pot.

This compound is an excellent electrophile for reactions with various nucleophiles, including the dianions of 1,3-dicarbonyl compounds. The reaction of this compound with the dianions of acetone (B3395972) or diethyl 2-oxopropylphosphonate leads to the formation of 1-hydroxyspiro[2.5]cyclooct-4-en-3-ones. researchgate.netresearchgate.netcapes.gov.br These spirocyclic products are valuable intermediates themselves, capable of undergoing further transformations. researchgate.netresearchgate.net The cyclization proceeds via nucleophilic attack of the dianion onto one of the acetyl groups of the cyclopropane, followed by an intramolecular cyclization.

Table 2: Synthesis of Spiro Compounds from this compound and Dianions

| Dianion Source | Reagents for Dianion Formation | Resulting Spiro Compound | Reference |

| Acetone | LDA (Lithium diisopropylamide) | 1-Hydroxy-6,6-dimethylspiro[2.5]cyclooct-4-en-3-one | researchgate.netresearchgate.net |

| Diethyl 2-oxopropylphosphonate | LDA or NaH/n-BuLi | Diethyl (1-hydroxy-3-oxo-spiro[2.5]cyclooct-4-en-6-yl)phosphonate | researchgate.netresearchgate.net |

| Dilithiated β-Ketosulfones | n-BuLi | Functionalized Spirocyclopropanes | ue.edu.pk |

| Dilithiated α-Cyanoacetone | n-BuLi | Functionalized Spirocyclopropanes | ue.edu.pk |

A highly efficient method for synthesizing functionalized aromatic compounds involves the Lewis acid-mediated domino [3+3]-cyclization of this compound with 1,3-bis(silyl enol ethers). nih.govuni-greifswald.de These 1,3-bis(silyl enol ethers) serve as electroneutral equivalents of 1,3-dicarbonyl dianions. uni-greifswald.de

In a typical reaction, a Lewis acid such as titanium tetrachloride (TiCl4) mediates the reaction between this compound and a 1,3-bis(silyl enol ether). uni-greifswald.de The process is a domino sequence, often described as a "[3+3]-cyclization-homo-Michael" reaction. nih.gov This one-pot reaction yields functionalized salicylates, where the substitution pattern can be readily varied by changing the starting materials. nih.govuni-greifswald.de For instance, the reaction of 1,3-bis(trimethylsilyloxy)-1,3-butadiene with this compound in the presence of TiCl4 produces a chlorinated salicylate (B1505791) in high yield. uni-greifswald.de This strategy has also been used as part of a synthetic route to produce more complex structures like dibenzo[b,d]pyran-6-ones. nih.govfigshare.com

Table 3: Examples of Lewis Acid Mediated [3+3] Cyclizations with this compound

| 1,3-Bis(silyl enol ether) Substrate | Lewis Acid | Product Type | Yield | Reference |

| 1,3-Bis(trimethylsilyloxy)-1,3-butadiene | TiCl4 | Methyl 3-(2-chloroethyl)-2-hydroxy-5-methylbenzoate | 82% | uni-greifswald.de |

| Various 1,3-bis(silyl enol ethers) | TiCl4, TiBr4 | Functionalized Salicylates with Halogenated Side Chains | Varied | nih.govthieme-connect.com |

| 1,3-Bis(trimethylsilyloxy)-4-chloroalkylbuta-1,3-dienes | TiCl4, TiBr4 | 5-Alkyl- and 3-Chloroalkyl-2-hydroxybenzoates | - | thieme-connect.com |

Formal [3+3] Cyclizations with Silyloxy Dienes

Formal [3+3] cycloaddition reactions represent a powerful tool for the construction of six-membered rings. In the context of this compound synthesis, these reactions often involve the use of 1,3-bis(silyloxy)-1,3-butadienes as masked 1,3-dianion equivalents that react with 1,1-diacylcyclopropanes, which serve as 1,3-dielectrophiles. researchgate.net

One notable application involves the reaction of this compound with 1,3-bis(silyloxy)-1,3-butadienes to produce functionalized spirocyclic compounds. researchgate.net For instance, the cyclization can lead to the formation of 1-hydroxyspiro[2.5]cyclooct-4-en-3-ones. researchgate.net These spiro compounds are valuable precursors to unstable spiro[5.2]cycloocta-4,7-dien-6-ones and can undergo further reactions with various nucleophiles. researchgate.net

The scope of this methodology has been extended to include functionalized 2-(arylthio)benzoates, which are prepared through formal [3+3] cyclizations of 3-arylthio-1-trimethylsilyloxy-1,3-butadienes with 1,1-diacylcyclopropanes. ue.edu.pk Similarly, regioselective one-pot cyclizations between 1,3-bis(trimethylsilyloxy)-1,3-butadienes and 1,1-diacylcyclopropanes have been developed for the synthesis of functionalized diarylsulfides. ue.edu.pk

A specific example is the 'conjugate addition/cyclization' sequence catalyzed by zinc chloride, which facilitates the reaction between 1,3-bis(silyl enol ether)s and this compound, yielding spiro compounds. researchgate.net These domino reactions provide a convenient one-pot synthesis for these complex structures. researchgate.net

The versatility of formal [3+3] cyclizations is further demonstrated by their use in synthesizing a variety of other cyclic systems, although not directly yielding this compound itself. For example, Lewis acid-promoted [3+3] cycloadditions of cyclopropane 1,1-diesters with azides have been developed to synthesize highly functionalized triazinines. acs.org This reaction proceeds through a stepwise mechanism involving the ring-opening of the cyclopropane to form a 1,3-zwitterionic intermediate. acs.org

Table 1: Examples of Formal [3+3] Cyclizations

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | 1,3-Bis(silyloxy)-1,3-butadiene | Zinc Chloride | Spiro[2.5]cyclooctenone |

| 3-Arylthio-1-trimethylsilyloxy-1,3-butadiene | 1,1-Diacylcyclopropane | Not specified | 2-(Arylthio)benzoate |

| Cyclopropane 1,1-diester | Azide | TiCl4 | Triazinine |

Tandem Cyclization-Rearrangement Sequences

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to complex molecules from simple starting materials. The synthesis of cyclopropane derivatives, including those related to this compound, can be achieved through various tandem cyclization-rearrangement sequences.

One prominent example is the divinylcyclopropane-cycloheptadiene rearrangement. beilstein-journals.org While not a direct synthesis of this compound, this rearrangement is a key step in the formation of seven-membered rings from divinylcyclopropane intermediates. beilstein-journals.org The process can be part of a tandem sequence, such as a Wolff rearrangement/divinylcyclopropane rearrangement strategy, to produce enones from α-diazo ketones. beilstein-journals.org

Another relevant tandem process involves the rhodium-catalyzed reaction of 1,3-dienes with ethyl 2-formyldiazoacetate. acs.org This reaction can lead to a tandem cyclopropanation/Cloke–Wilson rearrangement or a vinylogous variant, depending on the structure of the diene used. acs.org The resulting adducts can be further functionalized, for instance, by substituting an oxygen atom with nitrogen using palladium catalysis. acs.org

Gold-catalyzed tandem reactions of 1,6-enynes bearing propargyl ether groups provide another pathway to cyclopropane-containing structures. nih.gov These reactions proceed through a cyclization and 1,5-alkoxy migration to form α,β-unsaturated gold(I) carbenes, which can then be trapped by alkenes to generate cyclopropanes. nih.gov

Furthermore, tandem 1,6-addition/cyclization/vinylcyclopropane rearrangement reactions of vinylogous para-quinone methides have been developed under metal-free conditions to construct spiro[4.5]cyclohexadienones. nih.gov

Table 2: Overview of Tandem Cyclization-Rearrangement Reactions

| Reaction Type | Key Intermediate | Final Product Class |

|---|---|---|

| Wolff/Divinylcyclopropane Rearrangement | Divinylcyclopropane | Enone |

| Cyclopropanation/Cloke-Wilson Rearrangement | Vinylcyclopropane | Substituted γ-Butyrolactones |

| Gold-catalyzed Enyne Cyclization/Migration | α,β-Unsaturated Gold(I) Carbene | Cyclopropanes |

| 1,6-Addition/Cyclization/VCPR | Vinylcyclopropane | Spiro[4.5]cyclohexadienones |

Double Alkylation and Functional Group Interconversion Routes

The direct double alkylation of active methylene (B1212753) compounds with dihaloalkanes is a classical and straightforward method for constructing cyclopropane rings. For the synthesis of this compound, this involves the reaction of acetylacetone (pentane-2,4-dione) with a 1,2-dihaloethane, such as 1,2-dibromoethane, in the presence of a base. The base deprotonates the active methylene carbon of the diketone, creating a nucleophilic carbanion that subsequently displaces both halogen atoms in a sequential intramolecular alkylation to form the cyclopropane ring.

An alternative to the use of dihaloalkanes is the employment of sulfonium (B1226848) salts as cyclopropanating agents. This method has proven effective for the synthesis of various spirocyclopropanes. For instance, the reaction of 1,3-cycloalkanediones with (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate (B1224126) in the presence of a base like potassium carbonate provides an efficient route to cycloalkane-1,3-dione-2-spirocyclopropanes. jst.go.jp This approach avoids the direct use of 1,2-dibromoethane, which in some cases can lead to O-alkylation byproducts. jst.go.jp

The reaction of ethyl acetoacetate (B1235776) with (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate and potassium carbonate in ethyl acetate (B1210297) yields ethyl 1-acetylcyclopropanecarboxylate. jst.go.jp Similarly, Meldrum's acid can be converted to its corresponding spirocyclopropane derivative in good yield using this method. jst.go.jp These examples highlight the potential of sulfonium salt-mediated processes for the synthesis of 1,1-diacylcyclopropane analogues.

Table 3: Sulfonium Salt Mediated Cyclopropanation

| Substrate | Sulfonium Salt | Base | Product | Yield |

|---|---|---|---|---|

| 1,3-Cyclohexanedione | (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate | K2CO3 | 2',3'-Nonsubstituted spirocyclopropane | Not specified in abstract jst.go.jp |

| Ethyl acetoacetate | (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate | K2CO3 | Ethyl 1-acetylcyclopropanecarboxylate | 71% jst.go.jp |

| Dimethyl malonate | (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate | K2CO3 | Dimethyl 1,1-cyclopropanedicarboxylate | 49% jst.go.jp |

| Meldrum's acid | (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate | K2CO3 | Spirocyclopropane derivative | 80% jst.go.jp |

A less common but mechanistically interesting route to this compound involves the use of organomercury intermediates. Specifically, 3,3-diacetylpropylmercuric chloride can be synthesized by the reaction of acetylacetone with an oxymercurial of ethylene. core.ac.uk

The subsequent treatment of this 3,3-diacetylpropylmercuric chloride with aqueous potassium hydroxide (B78521) leads to the formation of this compound as the sole isolable organic product. core.ac.uk Demercuration of the corresponding acetate derivative of the same organomercurial compound with perchloric acid also yields this compound, among other products. core.ac.uk These reactions highlight a unique application of oxymercuration products in the synthesis of cyclopropane derivatives. core.ac.uk

Ring-Opening Transformations

The inherent ring strain and the electronic activation provided by the gem-diacetyl groups make the cyclopropane ring of this compound susceptible to cleavage by a range of reagents. These ring-opening transformations provide a powerful synthetic tool for the construction of diverse acyclic and heterocyclic frameworks.

Nucleophile-Initiated Ring Cleavage Mechanisms

The electron-deficient nature of the cyclopropane ring in this compound makes it an excellent electrophile, readily attacked by various nucleophiles. This nucleophilic attack is the key step in initiating the cleavage of the strained three-membered ring, leading to a variety of functionalized products.

The reaction of this compound with hydrazine (B178648) and its derivatives serves as a classic example of its utility as a masked 1,3-dicarbonyl synthon. This transformation provides a direct route to substituted pyrazoles. The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the carbonyl carbons, which is followed by a cascade of events involving ring opening and subsequent cyclization.

The generally accepted mechanism commences with the formation of a hydrazone intermediate. The strained cyclopropane ring then undergoes cleavage, driven by the formation of a more stable, conjugated system. This ring-opened intermediate subsequently cyclizes through the attack of the second nitrogen atom of the hydrazine onto the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole (B372694) ring. For instance, the reaction with hydrazine hydrate (B1144303) typically yields 3,5-dimethylpyrazole (B48361).

Similarly, the reaction of this compound with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazole (B147169) derivatives. The mechanism mirrors that of the reaction with hydrazine, with the initial formation of an oxime, followed by ring cleavage and cyclization to afford the 3,5-dimethylisoxazole (B1293586).

A notable variation of this reaction involves the use of hydrazine hydriodide or hydroxylamine hydriodide, which leads to the formation of 4-(2-iodoethyl)-3,5-dimethylpyrazole and 4-(2-iodoethyl)-3,5-dimethylisoxazole, respectively. In these cases, the nucleophilic ring opening is accompanied by the incorporation of an iodide ion.

Table 1: Products from the Reaction of this compound with Hydrazine and Hydroxylamine Derivatives

| Reactant | Product |

| Hydrazine Hydrate | 3,5-Dimethylpyrazole |

| Hydroxylamine Hydrochloride | 3,5-Dimethylisoxazole |

| Hydrazine Hydriodide | 4-(2-Iodoethyl)-3,5-dimethylpyrazole |

| Hydroxylamine Hydriodide | 4-(2-Iodoethyl)-3,5-dimethylisoxazole |

Primary and secondary amines are effective nucleophiles for the ring opening of activated cyclopropanes. All amines possess a lone pair of electrons on the nitrogen atom, which initiates the nucleophilic attack. libretexts.org The reaction of this compound with amines proceeds via a nucleophilic addition to one of the carbonyl groups, which can be followed by ring opening. The outcome of the reaction can be influenced by the nature of the amine and the reaction conditions.

The reactivity of amines as nucleophiles is a key factor in these transformations. Generally, primary amines react to form imines, while secondary amines yield enamines after the initial nucleophilic addition. libretexts.org In the context of this compound, these intermediates would be formed after the ring-opening step.

The concept of the Michael addition, a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be extended to donor-acceptor cyclopropanes in what is known as a homo-Michael addition. wikipedia.org In this reaction, the cyclopropane ring acts as a synthetic equivalent of a C=C double bond, and the nucleophile adds to the β-carbon relative to the electron-withdrawing groups, resulting in a 1,5-addition product after ring opening.

Under basic conditions, a nucleophile can attack one of the carbons of the cyclopropane ring of this compound. This attack is facilitated by the electron-withdrawing nature of the two acetyl groups, which stabilize the developing negative charge in the transition state. The ring cleavage then occurs to relieve the ring strain, typically leading to the formation of an enolate intermediate. This enolate can then be protonated to give the final 1,5-dicarbonyl compound. The reaction is effectively a conjugate addition to the "homo-enone" system of the activated cyclopropane.

While specific studies detailing the kinetic effects of solvents on the ring cleavage of this compound are not extensively documented, the polarity and nucleophilicity of the solvent can be expected to play a significant role in the reaction mechanism and rate. In reactions involving charged intermediates or transition states, polar solvents can provide stabilization, thereby accelerating the reaction.

For instance, in nucleophile-initiated ring cleavage, a polar protic solvent could facilitate the reaction by stabilizing the developing negative charge on the acetyl groups and by protonating the ring-opened intermediate. Conversely, in reactions proceeding through a more concerted mechanism, the solvent may have a less pronounced effect. The choice of solvent can also influence the selectivity of the reaction, potentially favoring one reaction pathway over another. For example, a study on a related system, 1-acetylcyclopropanecarboxamides, showed that the efficiency of DABCO-mediated ring opening to a zwitterionic salt was significantly affected by the solvent, with acetonitrile (B52724) and water providing higher yields than less polar solvents like toluene (B28343) or THF. lnu.edu.cn

Table 2: Effect of Solvent on the Yield of Zwitterionic Salt from 1-Acetyl-N-phenylcyclopropanecarboxamide

| Solvent | Yield (%) |

| Acetonitrile | 94 |

| Toluene | Reduced |

| 1,2-Dichloroethane | Reduced |

| Tetrahydrofuran | Reduced |

| Dimethyl Sulfoxide | Reduced |

| N,N-Dimethylformamide | Reduced |

| Water | 95 |

Acid-Catalyzed Cyclopropane Ring Opening

In the presence of an acid catalyst, this compound can undergo ring opening to generate various products, including those resulting from rearrangement and addition of nucleophiles. The acid typically protonates one of the carbonyl oxygen atoms, which enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the cyclopropane ring.

The mechanism is thought to proceed via the formation of a carbocationic intermediate. Protonation of a carbonyl oxygen leads to a weakening of the adjacent C-C bonds of the cyclopropane ring. Cleavage of one of these bonds results in the formation of a stabilized carbocation, which can then undergo further reactions. For example, in the presence of a nucleophile, the carbocation can be trapped to form a 1,3-difunctionalized product. nih.gov In the absence of a strong nucleophile, rearrangement to form a more stable carbocation or elimination to form a diene can occur. The regioselectivity of the ring opening is often governed by the stability of the resulting carbocation.

Electrophilic Ring Opening Processes

The reactivity of this compound is significantly influenced by the electronic characteristics of its substituents. As a donor-acceptor (D-A) cyclopropane, the acetyl groups act as electron-withdrawing acceptors, polarizing the distal C-C bond of the cyclopropane ring, which behaves as the donor. This inherent polarization facilitates ring-opening reactions under electrophilic conditions, typically employing Lewis acids or Brønsted acids as catalysts. rsc.orgscispace.commdpi.com

The generally accepted mechanism for Lewis acid-catalyzed ring opening involves the coordination of the Lewis acid to the carbonyl oxygens of the diacetyl groups. nih.gov This coordination enhances the electron-withdrawing nature of the acetyl groups, further polarizing the cyclopropane ring and activating it for nucleophilic attack. A nucleophile then attacks one of the methylene carbons of the cyclopropane ring in a stereospecific SN2-like pathway. acs.orgacs.org This attack leads to the cleavage of the distal C-C bond and the formation of a ring-opened zwitterionic or enolate intermediate, which is stabilized by the coordinated Lewis acid. acs.org Subsequent protonation or reaction with an electrophile quenches this intermediate to yield the final 1,3-difunctionalized product. mdpi.comacs.org

Studies using various D-A cyclopropanes have shown that this method is effective for a range of nucleophiles, including peroxides, amines, thiols, and arenes. scispace.comacs.org The choice of Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)3) or Ytterbium(III) triflate (Yb(OTf)3), is crucial for the reaction's efficiency. acs.orgacs.org Furthermore, Brønsted acids in polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) have also been shown to effectively catalyze these ring-opening reactions at room temperature, expanding the scope to include cyclopropanes with electron-deficient aryl groups. scispace.com

| Entry | D-A Cyclopropane | Nucleophile | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | tert-Butyl hydroperoxide | Sc(OTf)3 | 1,3-Peroxycarbonyl | 85 | acs.org |

| 2 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Sulfenamide | Yb(OTf)3 | γ-aminated α-thiolated malonic diester | 87 | acs.org |

| 3 | Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | 1,3,5-Trimethoxybenzene | TfOH in HFIP | Aryl-substituted malonate | 98 | scispace.com |

Electron Transfer Induced Ring Fragmentation Pathways

Beyond classical electrophilic activation, the ring of D-A cyclopropanes can be cleaved through electron transfer processes. Visible-light photoredox catalysis has emerged as a powerful tool for initiating such transformations. researchgate.netthieme-connect.com The mechanism typically begins with a single-electron transfer (SET) from the electron-rich moiety of the cyclopropane (often an aryl donor group) to an excited photocatalyst, generating a cyclopropane radical cation. thieme-connect.comnih.govnjtech.edu.cn

This SET process weakens a C-C bond within the strained three-membered ring, making it susceptible to cleavage. thieme-connect.com The ring-opening is often triggered by the attack of a nucleophile, which proceeds in a regio- and stereoselective manner. njtech.edu.cn This nucleophilic attack on the radical cation results in the formation of a benzylic radical intermediate. nih.govnjtech.edu.cn This radical can then undergo further transformations, such as radical/radical cross-coupling or oxidation, to yield the final fragmented and difunctionalized product. nih.gov This strategy unlocks the synthetic potential of less reactive cyclopropanes that are challenging to activate under standard Lewis acid conditions. nih.govnih.gov The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance. thieme-connect.comnih.gov

Retro-Cyclopropanation Processes for C1 Synthon Generation

While cyclopropanes are most commonly utilized as C3 synthons in organic synthesis, certain catalytic systems can induce a retro-cyclopropanation (RC) reaction, allowing the cyclopropane to function as a C1 synthon. acs.orgokayama-u.ac.jpnih.gov This transformation is mechanistically the reverse of cyclopropanation and involves the challenging cleavage of two geminal C-C single bonds to generate a carbene species and release an alkene. acs.orgokayama-u.ac.jpresearchgate.net

Research has demonstrated that a molybdenum-based catalytic system can effectively mediate the RC of cyclopropanes that are appropriately substituted, for instance with a directing pyridyl group. acs.orgokayama-u.ac.jpnih.gov The proposed mechanism involves the regioselective cleavage of the proximal C-C bond of the cyclopropane ring by the molybdenum catalyst to form a metallacyclobutane intermediate. okayama-u.ac.jp This is followed by a second C-C bond cleavage that releases the alkene (e.g., ethylene) and forms a molybdenum carbene species. This generated carbene can then be trapped intramolecularly or intermolecularly to form new products. okayama-u.ac.jp This strategy represents a significant departure from the conventional reactivity of cyclopropanes and opens new avenues for C1 chemistry. acs.orgnih.gov

| Entry | Substrate | Catalyst System | Product | Released Alkene | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-(2-(cyclopropyl)phenyl)pyridine | Mo(benzene)2/Ligand | Pyrido[2,1-a]isoindole | Ethylene | 90 | acs.org |

| 2 | 2-(2-(1-methylcyclopropyl)phenyl)pyridine | Mo(benzene)2/Ligand | 11-methyl-Pyrido[2,1-a]isoindole | Ethylene | 81 | acs.org |

Cycloaddition and Annulation Reactions

Formal Dipolar Cycloaddition Pathways

This compound derivatives can serve as precursors for the generation of carbonyl ylides, which are potent 1,3-dipoles for cycloaddition reactions. acs.org The formation of these reactive intermediates is typically achieved through the catalytic decomposition of a corresponding α-diazo ketone derivative. Specifically, the rhodium(II)-catalyzed reaction of 1-acetyl-1-(diazoacetyl)cyclopropane generates a rhodium carbenoid intermediate. acs.org

This highly electrophilic carbenoid undergoes a rapid intramolecular cyclization where the carbene carbon is attacked by the lone pair of the adjacent acetyl carbonyl oxygen. acs.org This transannular cyclization results in the formation of a five-membered cyclic carbonyl ylide. Once formed, this spirocyclic carbonyl ylide readily participates in [3+2] dipolar cycloaddition reactions with a variety of dipolarophiles, such as electron-deficient alkenes and alkynes, to afford complex polycyclic adducts in good yields. acs.org The regiochemistry of the cycloaddition can be rationalized by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is dominant. acs.org

The key to the cycloaddition and annulation reactions involving diazo derivatives of this compound is the formation of a rhodium carbenoid intermediate. acs.orgwikipedia.org These intermediates are generated by the reaction of the diazo compound with a rhodium(II) catalyst, such as dirhodium tetraacetate (Rh2(OAc)4), accompanied by the extrusion of dinitrogen. acs.orgwikipedia.org

The resulting rhodium carbene is a highly electrophilic species that serves as the branching point for various reaction pathways. wikipedia.orgnih.gov As described in the previous section, one pathway involves intramolecular trapping by a carbonyl oxygen to form a carbonyl ylide for subsequent [3+2] cycloadditions. acs.org Alternatively, these rhodium carbenoids can engage directly in intermolecular reactions with π-systems. For instance, they can react with alkenes in a concerted, asynchronous manner to yield cyclopropane products. wikipedia.orgnih.gov The catalyst's ligand sphere plays a critical role in controlling the reactivity and selectivity of these transformations, influencing whether pathways like carbonyl ylide formation, direct cyclopropanation, or other C-H insertion reactions will predominate. nih.govacs.org The development of rhodium-catalyzed cycloadditions has become a robust strategy for constructing complex carbocyclic and heterocyclic frameworks from Vinyldiazoacetates and other diazo compounds. nih.govpku.edu.cnpku.edu.cn

[3+3] Cyclization Strategies for Polycyclic Skeletons

The [3+3] cyclization strategy is a powerful method for the construction of six-membered rings, and donor-acceptor cyclopropanes are often employed as three-carbon synthons. In the context of this compound, its reaction with 1,3-bis(silyloxy)-1,3-butadienes, mediated by titanium(IV) chloride, has been reported to yield ring-opened, halogenated salicylates. imperial.ac.uk This transformation, while not a direct [3+3] cycloaddition to form a polycyclic skeleton, demonstrates the potential of this compound to act as a three-carbon electrophile in the presence of a Lewis acid. The reaction is initiated by the activation of an acetyl group by the titanium(IV) chloride, followed by nucleophilic attack from the bis(silyloxy)butadiene. Subsequent ring opening of the cyclopropane and aromatization lead to the observed salicylate products. imperial.ac.uk This reactivity highlights a pathway that, with appropriate dienophile partners, could be adapted for the synthesis of complex polycyclic systems.

Intramolecular Cycloaddition Frameworks

Intramolecular cycloadditions of functionalized cyclopropanes provide an efficient route to complex polycyclic and bridged ring systems. While specific examples of intramolecular cycloadditions involving a tethered this compound moiety are not extensively documented in readily available literature, the principles of donor-acceptor cyclopropane chemistry suggest its potential in such transformations. For an intramolecular cycloaddition to occur, a derivative of this compound bearing a tethered diene or dipolarophile would be required. The reaction would likely proceed through a mechanism involving the thermal or Lewis acid-promoted opening of the cyclopropane ring to form a zwitterionic or diradical intermediate, which would then be trapped intramolecularly by the tethered reactive partner. The stereochemical outcome of such reactions would be governed by the geometry of the tether and the transition state of the cycloaddition.

Rearrangement Processes

The inherent ring strain of the cyclopropane ring in this compound provides a thermodynamic driving force for various rearrangement reactions. These processes often lead to the formation of more stable five-membered ring systems or other rearranged products.

The vinylcyclopropane-cyclopentene rearrangement is a well-established thermal or transition metal-catalyzed process for ring expansion. unizar.esnih.gov For this rearrangement to occur with this compound, a vinyl group must be present on the cyclopropane ring. While the synthesis and rearrangement of 1-vinyl-1,1-diacetylcyclopropane itself are not explicitly detailed in the available literature, the behavior of analogous systems with electron-withdrawing groups suggests that such a rearrangement would be feasible. The presence of the two acetyl groups would likely influence the reaction conditions required and potentially the stereoselectivity of the rearrangement. The reaction is believed to proceed through a diradical intermediate, and the stability of this intermediate would be affected by the gem-diacetyl substitution. Organocatalytic methods have been developed for the enantioselective vinylcyclopropane-cyclopentene rearrangement of (vinylcyclopropyl)acetaldehydes, which proceeds through the formation of a donor-acceptor cyclopropane intermediate. unizar.es

The Cloke-Stevens rearrangement involves the ring expansion of an acyl- or iminocyclopropane to a dihydrofuran or dihydropyrrole, respectively, often initiated by heat or acid/base catalysis. nih.govrsc.orgorganicreactions.org This transformation is driven by the release of ring strain. In the case of this compound, a direct analogue of the Cloke-Stevens rearrangement would involve the intramolecular attack of one of the acetyl oxygen atoms onto the cyclopropane ring, leading to a strained bicyclic intermediate that could then rearrange.

More commonly, nucleophilic ring-opening of 1,1-diacylcyclopropanes can be considered analogous to the initial step of a base-catalyzed Cloke-Stevens rearrangement. For instance, the reaction of 1,1-diacylcyclopropanes with amines can lead to the formation of γ-lactams through a sequence of ring opening and subsequent cyclization. thieme-connect.com The reaction of 1-acetylcyclopropanecarboxamides with 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to produce stable zwitterions via ring opening, which can then be utilized in further synthetic transformations.

Catalytic Activation and Stereoselectivity

The reactivity and selectivity of transformations involving this compound can be significantly enhanced and controlled through the use of transition metal catalysts. These catalysts can activate the cyclopropane ring towards various transformations, often with high levels of stereoselectivity.

Transition metals play a pivotal role in activating the strained C-C bonds of cyclopropanes. While research specifically detailing the catalytic activation of this compound by a wide range of transition metals is not abundant, related systems provide valuable insights.

Rhodium(II) catalysts are well-known for their ability to catalyze reactions of diazo compounds to form cyclopropanes. nih.gov They are also effective in mediating rearrangements of vinylcyclopropanes. rsc.org Although direct examples with this compound are scarce, Rh(II) catalysis is a promising avenue for promoting its participation in cycloaddition and rearrangement reactions, potentially by interacting with the carbonyl groups or a suitably introduced functional handle.

Molybdenum catalysts have been employed in various transformations involving cyclopropanes, including ring-closing metathesis. While specific applications with this compound are not widely reported, molybdenum's ability to interact with carbonyl functionalities suggests its potential in catalyzing ring-opening or rearrangement reactions.

Copper catalysts are also known to mediate a variety of cyclopropane reactions, including ring-opening with nucleophiles. rsc.org Copper-catalyzed atom transfer radical cyclization reactions represent a powerful tool in organic synthesis. scienceopen.com Given the electrophilic nature of the cyclopropane ring in this compound, copper catalysis could facilitate its reaction with a range of nucleophiles.

Palladium catalysis has been shown to be effective in promoting the transformation of this compound. In a notable vapor-phase reaction over a 5% Pd/C catalyst modified with DMSO, this compound undergoes a rearrangement to form 2-methyl-3-acetylfuran and 3-ethylpentane-2,4-dione. This transformation likely proceeds through a palladium-catalyzed C-H activation or C-C bond cleavage mechanism. rsc.orgresearchgate.net Palladium catalysts are also widely used in C-H activation/alkene insertion/annulation sequences to synthesize furan (B31954) and cyclopropane derivatives from 1,3-dicarbonyl compounds. rsc.orgresearchgate.net

Below is a table summarizing the transition metal-catalyzed transformations involving this compound and its analogues.

| Catalyst | Substrate | Transformation | Product(s) |

| Pd/C (DMSO) | This compound | Vapor-phase rearrangement | 2-Methyl-3-acetylfuran, 3-Ethylpentane-2,4-dione |

| Rh(I) | Vinylcyclopropane derivatives | Rearrangement | 1,3-Dienes |

| Cu(I) | Donor-acceptor cyclopropanes | Ring-opening with nucleophiles | Functionalized alkylene diethers |

| Pd(II) | Cyclopropanes | Enantioselective C-H activation | Enantioenriched cis-substituted cyclopropanecarboxylic acids |

Chiral Catalysis and Asymmetric Induction in Cyclopropanation

The synthesis of chiral cyclopropanes is a significant area of research in organic chemistry, with numerous strategies developed to control the stereochemistry of the cyclopropane ring. These methods often employ chiral catalysts to induce asymmetry during the cyclopropanation reaction. Common approaches include the use of transition metal catalysts with chiral ligands, such as those based on rhodium, copper, and palladium. These catalysts coordinate with a carbene precursor and the olefin, facilitating the cyclopropanation in a stereocontrolled manner.

For structurally related compounds like 1,1-cyclopropane diesters, rhodium-catalyzed reactions have been shown to be effective in achieving high enantioselectivity. digitellinc.com Similarly, the asymmetric synthesis of 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates has been accomplished with high diastereoselectivity and enantioselectivity using chiral dirhodium tetracarboxylate catalysts. nih.gov Furthermore, biocatalysis, employing engineered enzymes, has emerged as a powerful tool for the stereoselective synthesis of cyclopropyl (B3062369) ketones. bohrium.com

However, the direct application of these methods to the synthesis of this compound, and the corresponding detailed research findings, including data on enantiomeric excess and specific catalyst performance, are not documented in the available literature. One vendor-provided article mentions the use of palladium catalysts for the C(sp³)–H arylation of this compound to produce enantioenriched cyclopropanes; however, this refers to a post-synthetic modification rather than the asymmetric cyclopropanation itself. smolecule.com

The lack of specific studies on the asymmetric cyclopropanation to form this compound suggests a potential research gap in this area. Future investigations could explore the adaptation of existing chiral catalytic systems to this specific substrate, which would be valuable for accessing enantiopure this compound and understanding the mechanistic nuances of its formation.

Advanced Applications of 1,1 Diacetylcyclopropane As a Synthetic Building Block

Construction of Spirocyclic Scaffolds

The inherent ring strain and the presence of two electrophilic carbonyl groups make 1,1-diacetylcyclopropane an ideal substrate for reactions leading to the formation of spirocycles. These motifs are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional structures.

This compound can serve as a precursor for the synthesis of more complex spirocyclopropanes. One common strategy involves the reaction with dianions of 1,3-dicarbonyl compounds. These reactions proceed through a cascade of nucleophilic addition and cyclization, leading to the formation of highly functionalized spirocyclic systems.

Another approach involves the use of ylides. For instance, sulfur ylides can react with activated cyclopropanes to afford spirocyclopropanes through a formal [2+1] cycloaddition, although specific examples with this compound as the substrate are not extensively documented, the general reactivity pattern of donor-acceptor cyclopropanes suggests its applicability. These methods provide access to a variety of spirocyclopropane derivatives that are valuable intermediates in organic synthesis.

Table 1: Synthesis of Spirocyclopropanes (Note: The following table is a representative example based on the general reactivity of activated cyclopropanes, as direct examples with this compound are not extensively detailed in the reviewed literature.)

| Entry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

| 1 | This compound | Dimethyl malonate dianion | LDA, THF, -78 °C to rt | Dimethyl 2',2'-diacetylspiro[cyclopropane-1,3'-cyclopentane]-1',5'-dicarboxylate | - |

| 2 | This compound | Sulfur ylide | Catalyst-free | Functionalized spirocyclopropane | - |

A notable application of this compound is in the synthesis of spiro[5.2]cyclooctenone derivatives. The cyclization of dianions derived from acetone (B3395972) or diethyl 2-oxopropylphosphonate with 1,1-diacylcyclopropanes, including this compound, affords hydroxyspiro[5.2]cyclooctenones. nih.gov This transformation involves a formal [3+3] annulation, where the three-carbon cyclopropane (B1198618) unit reacts with a three-carbon dianion. The resulting spirocyclic compounds can be further transformed into various functionalized phenols or their dimers through homo-Michael reactions. nih.gov This methodology provides a powerful tool for the construction of complex spirocyclic systems from simple and readily available starting materials.

Table 2: Synthesis of Spiro[5.2]cyclooctenones

| Entry | Dianion Source | Reagents/Conditions | Product | Yield (%) | Ref. |

| 1 | Acetone | LDA, THF | Hydroxyspiro[5.2]cyclooctenone derivative | - | nih.gov |

| 2 | Diethyl 2-oxopropylphosphonate | NaH, n-BuLi, THF | Hydroxyspiro[5.2]cyclooctenone derivative | - | nih.gov |

The development of stereoselective methods for the synthesis of spirocycles is of great importance. While the literature on the stereoselective reactions of this compound itself is not extensive, the broader field of donor-acceptor cyclopropane chemistry offers significant insights. The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, in cycloaddition reactions of donor-acceptor cyclopropanes has been shown to provide spirocyclic products with high diastereo- and enantioselectivity. nih.gov For example, asymmetric cyclopropanation of cyclic enones with chiral sulfur ylides can produce multifunctional spirocyclopropanes with excellent stereocontrol. nih.gov

Furthermore, enzymatic and biocatalytic approaches are emerging as powerful tools for the stereoselective synthesis of cyclopropanes. Engineered enzymes have demonstrated the ability to catalyze cyclopropanation reactions with high enantioselectivity. Although specific applications of these enzymatic methods to this compound are yet to be widely reported, these strategies hold great promise for the future development of stereoselective routes to chiral spirocyclic derivatives from this versatile building block.

Formation of Diverse Heterocyclic Systems

The reactivity of this compound extends to the synthesis of a wide array of heterocyclic compounds, which are privileged scaffolds in medicinal chemistry. The ring-opening of the cyclopropane moiety, driven by the relief of ring strain and the electron-withdrawing nature of the acetyl groups, is a key step in many of these transformations.

The reaction of this compound with hydrazine (B178648) and hydroxylamine (B1172632) derivatives provides a direct and efficient route to pyrazoles and isoxazoles, respectively. These reactions proceed via a nucleophilic attack on one of the carbonyl groups, followed by an intramolecular cyclization that is accompanied by the opening of the cyclopropane ring. This process often incorporates a nucleophile from the solvent, leading to the formation of 4-(β-substituted-ethyl) derivatives of 3,5-dimethylpyrazoles and -isoxazoles. nih.gov The use of water as a solvent has been shown to be particularly effective for this transformation, highlighting the green chemistry aspects of this methodology. nih.gov This approach represents a novel and atom-economical pathway to these important five-membered heterocycles.

Table 3: Synthesis of Pyrazole (B372694) and Isoxazole (B147169) Derivatives

| Entry | Reagent | Solvent | Product | Ref. |

| 1 | Hydrazine hydrate (B1144303) | Water | 4-(β-Hydroxyethyl)-3,5-dimethylpyrazole | nih.gov |

| 2 | Phenylhydrazine (B124118) | Ethanol | 4-(β-Ethoxyethyl)-3,5-dimethyl-1-phenylpyrazole | nih.gov |

| 3 | Hydroxylamine hydrochloride | Water | 4-(β-Hydroxyethyl)-3,5-dimethylisoxazole | nih.gov |

While direct and extensively documented examples of the use of this compound in the synthesis of indoles and benzofurans are limited, its chemical properties suggest potential synthetic pathways. For instance, in a variation of the Fischer indole (B1671886) synthesis, this compound could potentially serve as a ketone surrogate. wikipedia.orgyoutube.comorganic-chemistry.orgresearchgate.netsciencemadness.org After a preliminary ring-opening reaction with a suitable nucleophile to generate a linear 1,4-dicarbonyl compound, this intermediate could then undergo condensation with a phenylhydrazine derivative, followed by the characteristic organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and cyclization to form the indole ring.

Similarly, for the construction of benzofurans, this compound could be envisioned as a precursor to a key intermediate. For example, a ring-opening reaction could generate a species that, upon reaction with a substituted phenol, could undergo an intramolecular cyclization to form the benzofuran (B130515) core. Palladium-catalyzed processes, which are common in benzofuran synthesis, could also be explored, where this compound might participate in a domino reaction involving C-H activation and annulation. rsc.orgresearchgate.net These proposed synthetic routes, while speculative, highlight the untapped potential of this compound in the synthesis of these important heterocyclic systems and represent a fertile ground for future research.

Furanone Ring System Elaboration

The construction of substituted furan (B31954) rings is a cornerstone of heterocyclic chemistry, and this compound serves as a masked precursor for this purpose. The transformation is typically achieved through a palladium-catalyzed isomerization reaction.

The reaction is believed to proceed via the oxidative addition of a Pd(0) catalyst into the strained C-C bond of the cyclopropane ring, leading to a palladacyclobutane intermediate. This intermediate then undergoes rearrangement to a palladium enolate of heptane-2,6-dione. Subsequent intramolecular aldol-type condensation, followed by dehydration, yields the aromatic furan ring. This method provides a direct route to highly substituted furans from a stable cyclopropane precursor. While this specific transformation for this compound is noted, the broader palladium-catalyzed synthesis of furans from various 1,3-dicarbonyl compounds and their derivatives is a well-established methodology. mdpi.comnih.gov For instance, γ-propynyl-1,3-diketones can undergo palladium(II)-catalyzed intramolecular carbonylative cycloisomerization to afford polysubstituted furans. nih.gov Similarly, palladium-catalyzed C-H activation and annulation of cyclic 1,3-diketones with alkenes represents another powerful route to furan derivatives. rsc.orgresearchgate.net

Pyranone and Benzothiophene (B83047) Synthesis

While direct, single-step syntheses of pyranones and benzothiophenes from this compound are not extensively documented, its ability to generate acyclic 1,5-dicarbonyl precursors offers plausible, multi-step pathways to these heterocycles.

Pyranone Synthesis: The synthesis of α-pyrones (2-pyrones) can be achieved from various acyclic precursors, including 1,5-dicarbonyl compounds or related structures. A hypothetical route commencing from this compound would involve an initial ring-opening step to generate a functionalized heptane-2,6-dione derivative. This acyclic intermediate, possessing the requisite carbon framework, could then be subjected to established cyclization-condensation or oxidation protocols to form the pyranone ring system. nih.govquimicaorganica.org For example, the condensation of 1,3-dicarbonyl compounds with α,β-unsaturated aldehydes is a common strategy for forming pyran scaffolds. nih.gov

Benzothiophene Synthesis: A potential pathway to benzothiophenes could involve the nucleophilic ring-opening of this compound with an appropriately substituted thiophenol. This reaction would yield an acyclic thioether containing the necessary 1,5-dicarbonyl moiety. Subsequent intramolecular cyclization and dehydration, often promoted by acid catalysis, could then construct the fused thiophene (B33073) ring, leading to a substituted benzothiophene. General methods for benzothiophene synthesis frequently involve the cyclization of aryl sulfides, which supports the viability of this proposed transformation. chemicalbook.comorganic-chemistry.orgresearchgate.netnih.govrsc.org

Spiropiperidine and Pyrroline Scaffold Assembly

The electron-deficient nature of this compound makes it an excellent substrate for formal [3+2] cycloaddition reactions, providing a powerful tool for the construction of five-membered rings such as pyrrolines and pyrrolidines. This reactivity is typically unlocked by a Lewis acid catalyst, which coordinates to one of the carbonyl groups, facilitating the cleavage of the cyclopropane ring to form a 1,3-zwitterionic intermediate.

Pyrroline and Pyrrolidine (B122466) Assembly: When reacted with imines in the presence of a Lewis acid like ytterbium triflate (Yb(OTf)₃), donor-acceptor cyclopropanes undergo a formal [3+2] cycloaddition to produce highly substituted pyrrolidines. This reaction is often highly diastereoselective. Although many examples in the literature utilize 1,1-cyclopropanediesters as the donor-acceptor component, the principle is directly applicable to this compound. Current time information in San Francisco, CA, US.researchgate.netresearchgate.net The reaction proceeds by in situ formation of an aldimine from an aldehyde and an amine, which is then intercepted by the Lewis acid-activated cyclopropane. This three-component reaction provides a rapid and efficient entry into complex pyrrolidine scaffolds, which are prevalent in biologically active molecules. gaylordchemical.com

The table below summarizes representative results for the Yb(OTf)₃-catalyzed synthesis of cis-2,5-disubstituted pyrrolidines from various aldehydes, amines, and a cyclopropane-1,1-diester, illustrating the scope and efficiency of this analogous transformation.

Table 1: Synthesis of Pyrrolidines via Yb(OTf)₃ Catalyzed Three-Component Reaction

| Entry | Aldehyde | Amine | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Benzylamine | 88 | >20:1 | |

| 2 | 4-Chlorobenzaldehyde | Benzylamine | 81 | >20:1 | |

| 3 | 4-Methoxybenzaldehyde | Benzylamine | 85 | >20:1 | |

| 4 | Furfural | Benzylamine | 75 | >20:1 | |

| 5 | Benzaldehyde | Aniline | 71 | 10:1 | |

| 6 | Cyclohexanecarboxaldehyde | Benzylamine | 68 | 10:1 |

Data derived from analogous reactions with 1,1-cyclopropanediesters. researchgate.net

Spiropiperidine Assembly: The construction of spirocyclic systems containing a piperidine (B6355638) ring is a significant challenge in organic synthesis. Methodologies based on cycloadditions with strained rings offer a potential solution. For instance, donor-acceptor cyclobutanes have been shown to undergo a scandium triflate (Sc(OTf)₃)-catalyzed [4+2] cycloaddition with iminooxindoles to generate complex spiro[piperidine-3,2′-oxindoles]. nih.govrsc.org This demonstrates the principle of using a Lewis acid-activated strained ring to react with an imine-containing spiro-precursor. By analogy, a formal [3+2] cycloaddition between this compound and a suitable cyclic imine or equivalent could provide access to spiro-pyrrolidine scaffolds, a related and valuable structural motif.

Generation of Acyclic Functionalized Compounds

Access to 1,3-Bifunctionalized Open-Chain Compounds

One of the most fundamental applications of this compound is its use as a synthon for 1,5-dicarbonyl compounds through nucleophilic ring-opening. The strain energy of the cyclopropane ring is released upon attack by a nucleophile at one of the methylene (B1212753) carbons, with concomitant cleavage of the distal C-C bond. The resulting enolate is stabilized by the two acetyl groups. This process effectively installs the nucleophile and the 1,1-diacetylmethyl group in a 1,3-relationship on an open chain.

A classic example of this reactivity is the reaction of this compound with nitrogen nucleophiles such as hydrazine and hydroxylamine. The reaction proceeds via an initial ring-opening to form an acyclic 1,5-dione intermediate. This intermediate is perfectly poised for a rapid intramolecular condensation/cyclization reaction.

With Hydrazine: The reaction affords a 3,5-dimethylpyrazole (B48361) derivative bearing a functionalized ethyl group at the 4-position. This transformation provides a highly efficient route to polysubstituted pyrazoles, which are important pharmacophores. nih.govnih.govdergipark.org.trorientjchem.org

With Hydroxylamine: A similar reaction occurs with hydroxylamine, leading to the formation of a 3,5-dimethylisoxazole (B1293586) with a substituted ethyl side chain at the C4 position.

This ring-opening/cyclization cascade is a powerful method for converting the simple cyclopropane starting material into more complex heterocyclic systems, where the core of the heterocycle is formed from the nucleophile and the two acetyl groups, while the remainder of the cyclopropane forms a side chain.

Utility in Complex Molecule Synthesis

The unique reactivity of this compound has been harnessed in the total synthesis of complex natural products. Its ability to act as a compact and reactive building block allows for the efficient construction of intricate molecular architectures.

A notable example is its application in the synthesis of hypacrone , a novel seco-illudoid sesquiterpene. The synthesis confirmed the unique structure of hypacrone through the condensation of a cyclopentenone unit with this compound, which served as a seven-carbon building block. This key step highlights the utility of the compound in assembling complex carbon skeletons.

Furthermore, the general strategy of using donor-acceptor cyclopropanes in palladium-catalyzed [3+2] cycloadditions is a powerful tool in synthetic planning. For example, a highly functionalized vinylcyclopropane (B126155) was employed in synthetic efforts toward the Melodinus alkaloids . nih.gov Although this specific example did not use this compound itself, it underscores the strategic importance of this class of compounds in constructing densely functionalized cyclopentane (B165970) rings, which form the core of many complex natural products.

Precursors for Polycyclic and Annulated Systems

The inherent ring strain and the electronic nature of this compound facilitate its use in annulation strategies to build fused, bridged, and spirocyclic systems. The acetyl groups stabilize reaction intermediates, guiding the regioselective cleavage of the cyclopropane ring and subsequent cyclization events. smolecule.com

One significant application is in [3+3] cyclization reactions . For instance, in the presence of titanium tetrachloride (TiCl₄), this compound reacts with 1,3-bis(silyloxy)-1,3-butadienes to form functionalized γ-resorcylates. imperial.ac.uk This transformation provides a convergent route to highly substituted aromatic rings, which are core structures in numerous polycyclic compounds, including dibenzo[b,d]pyran-6-ones known for their bioactive potential. smolecule.com

The compound also serves as a precursor for spirocyclic systems . The reaction of this compound with dianions of 1,3-dicarbonyl compounds leads to the formation of 1-hydroxyspiro[2.5]cyclooct-4-en-3-ones. These spiro compounds are valuable intermediates that can be transformed into other complex annulated structures. researchgate.net

Furthermore, this compound is a key reactant in the synthesis of heterocyclic annulated systems . Its reaction with hydrazine derivatives, for example, initiates a ring-opening sequence to form a 1,4-dicarbonyl intermediate, which can then undergo condensation to form a pyridazine (B1198779) ring. smolecule.com This strategy is a foundational method for accessing the pyridazine core, which is a key component in many polycyclic aromatic systems and pharmacologically active molecules. wikipedia.orgchemtube3d.comnih.gov

Below is a table summarizing selected annulation reactions involving this compound for the synthesis of polycyclic and annulated frameworks.

| Reactant | Reagent/Catalyst | Product Type | Polycyclic/Annulated System |

| 1,3-Bis(silyl enol ether) | Lewis Acid (e.g., TiCl₄) | [3+3] Cyclization | Functionalized Salicylates |

| 1,3-Dicarbonyl Dianion | N/A | Spirocyclization | 1-Hydroxyspiro[2.5]cyclooct-4-en-3-one |

| Sulfur Ylide | Base | [4+1] Cycloaddition | Dihydrobenzofuran |

| Hydrazine | N/A | Ring-Opening/Condensation | Pyridazine |

Role in Building Blocks for Natural Product Analogs

The unique structural and reactive properties of this compound make it an attractive building block for the total synthesis and derivatization of natural products and their analogs. The cyclopropane motif itself is present in a wide array of natural products and is often crucial for their biological activity. rsc.orgrsc.org this compound provides a versatile scaffold that can be elaborated into more complex structures that mimic or are analogous to naturally occurring molecules. researchgate.net

A notable example of its application is in the synthesis of the sesquiterpene hypacrone . smolecule.com This novel seco-illudoid natural product's unique structure was confirmed through a synthetic route that utilizes this compound as a seven-carbon (C7) building block. The synthesis involves the condensation of a cyclopentenone derivative (a C8 unit) with this compound to construct the core seco-illudane framework. This strategic use of a pre-functionalized cyclopropane derivative highlights its efficiency in the convergent synthesis of complex natural product analogs. smolecule.com

The reactivity of this compound allows for its incorporation into larger molecules, where the cyclopropane ring can be retained as a key structural feature or opened to generate other functional arrangements. This flexibility is critical in creating libraries of natural product analogs for structure-activity relationship (SAR) studies in drug discovery.

The following table details the specific role of this compound in the synthesis of a key natural product.

| Natural Product | Class | Synthetic Role of this compound | Key Reaction Type |

| Hypacrone | Seco-illudoid Sesquiterpene | C7 building block | Condensation |

Computational Chemistry and Theoretical Studies on 1,1 Diacetylcyclopropane Systems

Density Functional Theory (DFT) Analyses of Reaction Mechanisms

Density Functional Theory has become an indispensable tool for investigating the mechanisms of reactions involving 1,1-diacetylcyclopropane. DFT calculations allow for the exploration of reaction pathways, the characterization of stationary points (reactants, products, intermediates, and transition states), and the determination of activation energies, providing deep insights into the kinetics and thermodynamics of these transformations.

Transition State Characterization

A critical aspect of understanding any chemical reaction is the characterization of its transition state (TS), the highest energy point along the reaction coordinate. For reactions involving this compound, such as its characteristic ring-opening and cycloaddition reactions, DFT methods are employed to locate and characterize the geometry and energy of the relevant transition states.

Transition state geometries for reactions of this compound are typically optimized using a variety of DFT functionals and basis sets. Frequency calculations are then performed to confirm the nature of the stationary point. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

While specific transition state energies for reactions of this compound are not extensively documented in publicly available literature, theoretical studies on analogous donor-acceptor cyclopropanes provide a framework for understanding these processes. For instance, in a Lewis acid-catalyzed ring-opening reaction, the transition state would likely involve the coordination of the Lewis acid to one of the carbonyl oxygens, weakening the adjacent C-C bond of the cyclopropane (B1198618) ring and facilitating nucleophilic attack.

Table 1: Illustrative Transition State Parameters for a Hypothetical Ring-Opening Reaction of this compound

| Parameter | Description | Illustrative Value |

| Imaginary Frequency | The single negative frequency corresponding to the reaction coordinate. | -350 cm⁻¹ |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | 15-25 kcal/mol |

| Key Bond Distances | Elongated C-C bond in the cyclopropane ring at the transition state. | 2.0 - 2.2 Å |

Energetic Landscape Mapping

Mapping the energetic landscape, or potential energy surface (PES), provides a comprehensive picture of a chemical reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. For complex, multi-step reactions of this compound, DFT is used to construct a reaction profile that visualizes the energy changes throughout the transformation.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory offers a complementary perspective to DFT by focusing on the electronic structure and orbital interactions that drive chemical reactivity. For this compound, MO theory, particularly Frontier Molecular Orbital (FMO) theory, is instrumental in explaining its behavior in various chemical reactions.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of the HOMO and LUMO of this compound are key determinants of its electrophilic and nucleophilic character.

The two acetyl groups, being electron-withdrawing, significantly lower the energy of the LUMO, making it a good electron acceptor. The LUMO is expected to have significant contributions from the π* orbitals of the carbonyl groups. The HOMO, on the other hand, is influenced by the strained cyclopropane ring, which has Walsh orbitals that can interact with the acetyl groups. This interaction raises the energy of the HOMO, making it a potential electron donor. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Description | Illustrative Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital; associated with nucleophilicity. | -9.5 to -10.5 |

| LUMO | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. | -1.0 to -2.0 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; related to reactivity. | 7.5 - 9.5 |

Note: These energy values are illustrative and represent typical ranges for similar organic molecules. Precise calculated values for this compound require specific high-level computational studies.

Electronic Structure and Bonding Investigations

The electronic structure of this compound is characterized by the unique bonding within the cyclopropane ring, often described in terms of bent bonds or Walsh orbitals. The presence of the gem-diacetyl groups introduces significant electronic perturbation to this system. The electron-withdrawing nature of the acetyl groups leads to a polarization of the C-C bonds in the ring, with the carbon atom bearing the acetyl groups becoming more electrophilic.

Computational studies can quantify the extent of electron delocalization and conjugation between the cyclopropane ring and the carbonyl groups. Natural Bond Orbital (NBO) analysis is a common technique used to investigate these interactions, providing insights into the stabilization arising from hyperconjugation and charge transfer.

Conformational Landscape Exploration

The flexibility of the two acetyl groups in this compound gives rise to a complex conformational landscape. The relative orientation of the carbonyl groups with respect to the cyclopropane ring can significantly influence the molecule's reactivity and physical properties.

Computational methods are used to explore this landscape by performing a systematic search for low-energy conformers. This typically involves rotating the C-C bonds connecting the acetyl groups to the cyclopropane ring and calculating the energy of each resulting conformation. The results of such a study would be a potential energy surface showing the various minima (stable conformers) and the transition states that connect them.

The relative energies of the different conformers determine their population at a given temperature. The most stable conformer is the one that minimizes steric hindrance and maximizes stabilizing electronic interactions. For this compound, it is expected that conformations that minimize the repulsion between the two acetyl groups while allowing for favorable orbital overlap will be preferred.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angles (O=C-C-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~120°, ~-120° | 0.0 |

| B | ~180°, ~0° | 1.5 - 3.0 |

| C | ~60°, ~-60° | 3.0 - 5.0 |

Note: This table is illustrative of a conformational analysis. The dihedral angles and relative energies are hypothetical and would need to be determined by specific computational studies.

Studies on Ring Strain and Electronic Effects on Reactivity

Computational chemistry and theoretical studies have provided significant insights into the unique reactivity of this compound, which is largely governed by the inherent ring strain of the cyclopropane ring and the electronic influence of the two acetyl substituents. These investigations help to elucidate the molecule's structure, stability, and reaction mechanisms at a molecular level.

The cyclopropane ring is characterized by its significant strain energy, a consequence of the deviation of its bond angles from the ideal sp³ hybridization. This inherent strain makes the ring susceptible to cleavage, a feature that is central to its chemical behavior. The presence of two electron-withdrawing acetyl groups at the C1 position further modulates the electronic structure and reactivity of the cyclopropane ring.

Theoretical models, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the geometric and electronic properties of substituted cyclopropanes. While specific computational data for this compound is not extensively documented in publicly available literature, the principles derived from studies on analogous systems offer a strong framework for understanding its behavior.

One of the key theoretical concepts for understanding the electronic structure of cyclopropane is the Walsh orbital model. This model describes the bonding in cyclopropane in terms of a set of molecular orbitals with unique symmetries and energies. The interaction of these Walsh orbitals with the π-systems of the acetyl groups in this compound is a critical factor in determining the molecule's reactivity. This interaction leads to a delocalization of electron density and a stabilization of the molecule, which in turn influences the pathways of its chemical reactions.

The electron-withdrawing nature of the acetyl groups creates a significant polarization of the C-C bonds in the cyclopropane ring, making the carbon atoms more electrophilic. This electronic effect, combined with the inherent ring strain, facilitates nucleophilic attacks that can lead to ring-opening reactions. Computational studies on similar donor-acceptor cyclopropanes have shown that such substitutions can significantly lower the activation energy for these reactions.

The following table summarizes the key theoretical concepts and their implications for the reactivity of this compound, based on general principles from computational studies of substituted cyclopropanes.

| Theoretical Concept | Description | Implication for this compound Reactivity |

| Ring Strain | The inherent energy associated with the distorted bond angles in the three-membered ring. | Provides a thermodynamic driving force for ring-opening reactions. |